![molecular formula C19H25N3O3S2 B12486775 methyl N-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]phenylalaninate](/img/structure/B12486775.png)
methyl N-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]phenylalaninate is a complex organic compound with a unique structure that includes an imidazole ring, a phenylalanine derivative, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]phenylalaninate typically involves multiple steps, starting with the preparation of the imidazole ring and the phenylalanine derivative. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a suitable leaving group with a methylsulfanyl group, often using reagents like methylthiolate.
Coupling with Phenylalanine Derivative: The final step involves coupling the imidazole derivative with a phenylalanine derivative using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]phenylalaninate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring and other functional groups can be reduced under appropriate conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and the phenylalanine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the imidazole ring could lead to various reduced imidazole derivatives.
Scientific Research Applications
Methyl N-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]phenylalaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl N-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]phenylalaninate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: Similar in structure but with different substituents, leading to different chemical and biological properties.
Methyl 4-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate: Contains a pyrimidine ring instead of an imidazole ring, resulting in different reactivity and applications.
Uniqueness
Methyl N-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]phenylalaninate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H25N3O3S2 |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
methyl 2-[[2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C19H25N3O3S2/c1-13-15(9-10-26-3)22-19(20-13)27-12-17(23)21-16(18(24)25-2)11-14-7-5-4-6-8-14/h4-8,16H,9-12H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
JNVXIHRTMMJJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC(CC2=CC=CC=C2)C(=O)OC)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


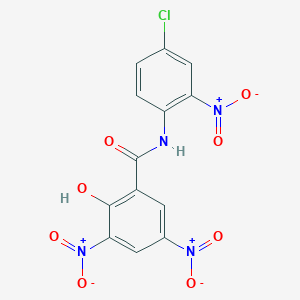
![{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone](/img/structure/B12486697.png)
![7-Amino-5-(2,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486702.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12486707.png)
![N-(2-methoxyethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12486713.png)
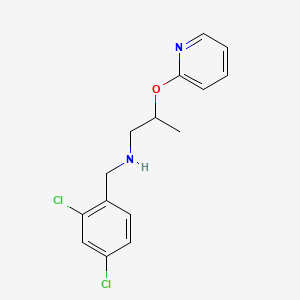
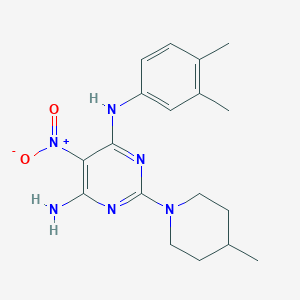
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide](/img/structure/B12486728.png)
![N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine](/img/structure/B12486731.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12486739.png)
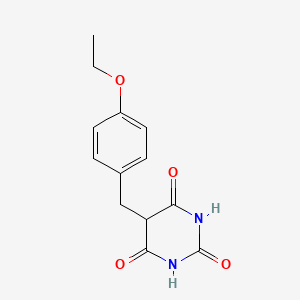
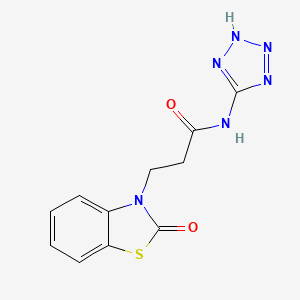
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12486754.png)
![4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B12486761.png)
